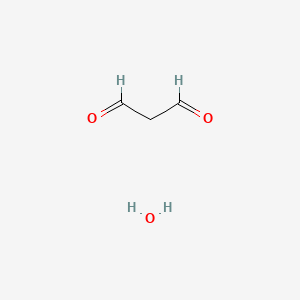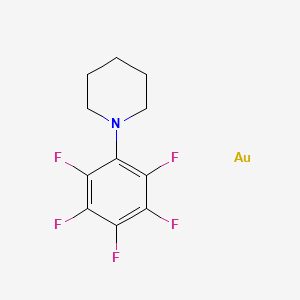
Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine is a compound that combines the unique properties of gold with the structural characteristics of a pentafluorophenyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine typically involves the reaction of a gold precursor with 1-(2,3,4,5,6-pentafluorophenyl)piperidine. One common method is the reaction of [Au(C6F5)(SC4H8)] with piperidine, yielding the desired compound . The reaction conditions often include the use of solvents such as dichloromethane and may require specific temperatures and reaction times to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of any by-products.
Chemical Reactions Analysis
Types of Reactions
Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Coordination Reactions: The gold center can coordinate with various ligands, forming complexes with different properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and various ligands for coordination reactions. Reaction conditions can vary widely depending on the desired outcome but often involve solvents like dichloromethane and specific temperature controls.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the pentafluorophenyl ring, while coordination reactions can produce a variety of gold complexes.
Scientific Research Applications
Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine has several scientific research applications:
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: The compound’s potential biological activity is of interest for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine exerts its effects depends on its application:
Catalysis: In catalytic applications, the gold center can facilitate various chemical reactions by stabilizing transition states and intermediates.
Biological Activity: If used in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Chloro[tris(2,3,4,5,6-pentafluorophenyl)phosphine]gold(I): Another gold compound with a pentafluorophenyl group, used in similar applications.
N-coordinated pentafluorophenyl gold complexes: These compounds share structural similarities and are used in catalysis and materials science.
Uniqueness
Gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine is unique due to the combination of the pentafluorophenyl group and the piperidine ring, which imparts specific chemical and physical properties
Properties
CAS No. |
653599-29-2 |
|---|---|
Molecular Formula |
C11H10AuF5N |
Molecular Weight |
448.16 g/mol |
IUPAC Name |
gold;1-(2,3,4,5,6-pentafluorophenyl)piperidine |
InChI |
InChI=1S/C11H10F5N.Au/c12-6-7(13)9(15)11(10(16)8(6)14)17-4-2-1-3-5-17;/h1-5H2; |
InChI Key |
SUINYGWQPGOLGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=C(C(=C2F)F)F)F)F.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl]-2-iodo-](/img/structure/B12534536.png)
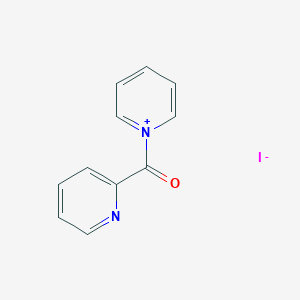
![Pyridine, 2,6-bis[3-(diphenylmethylene)-5-(triethylsilyl)-1,4-pentadiynyl]-](/img/structure/B12534544.png)
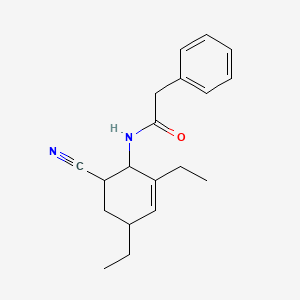

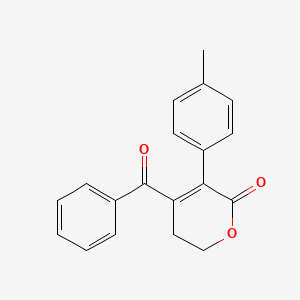
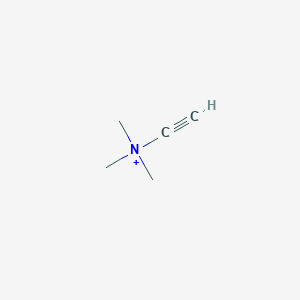
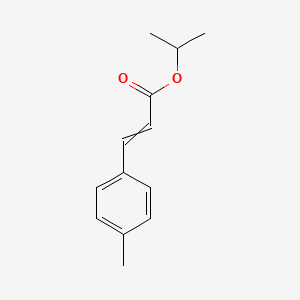
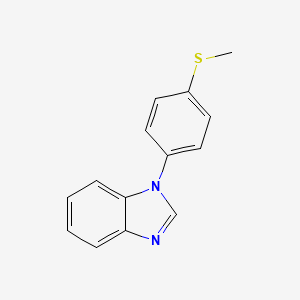
![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)


![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
